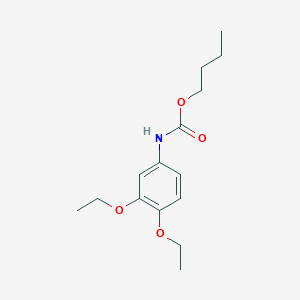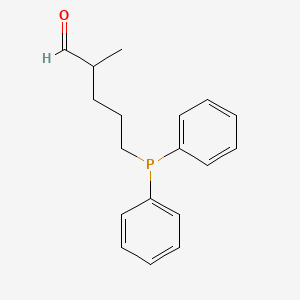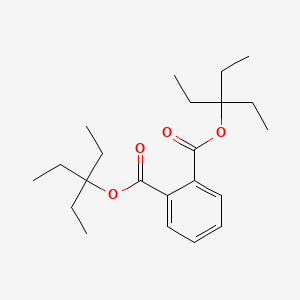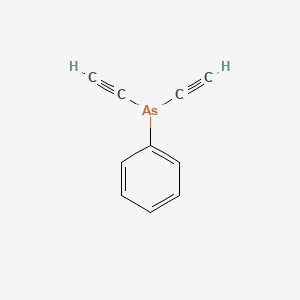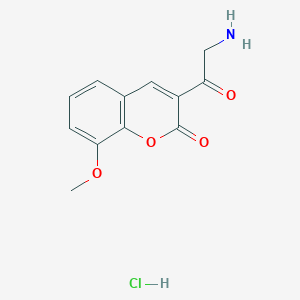
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-methoxychromen-2-one.
Aminoacetylation: The 8-methoxychromen-2-one undergoes an aminoacetylation reaction where an aminoacetyl group is introduced at the 3-position. This step often requires the use of reagents like aminoacetyl chloride and a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced chromen-2-one derivatives with hydroxyl groups.
Substitution: Various substituted aminoacetyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminoacetyl)-7-methoxychromen-2-one
- 3-(2-Aminoacetyl)-6-methoxychromen-2-one
- 3-(2-Aminoacetyl)-5-methoxychromen-2-one
Uniqueness
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride is unique due to the position of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs.
Propiedades
| 113334-36-4 | |
Fórmula molecular |
C12H12ClNO4 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
3-(2-aminoacetyl)-8-methoxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C12H11NO4.ClH/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10;/h2-5H,6,13H2,1H3;1H |
Clave InChI |
HAXPBSSJUZWOJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


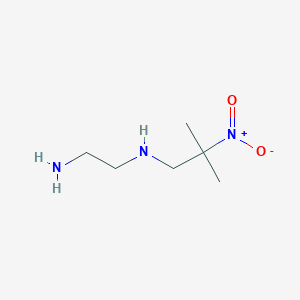

![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)

